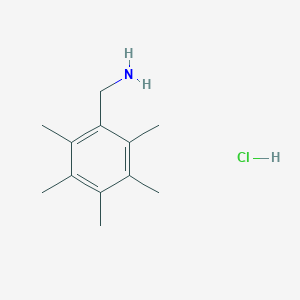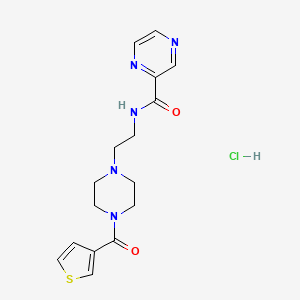
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride is a synthetic organic compound that features a pyrazine ring, a piperazine moiety, and a thiophene group
生化学分析
Biochemical Properties
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride plays a significant role in biochemical reactions, particularly in the context of its potential as an anti-tubercular agent. This compound interacts with various enzymes and proteins involved in the metabolic pathways of Mycobacterium tuberculosis. Specifically, it has been shown to inhibit the activity of enzymes such as DNA gyrase and DNA topoisomerase IV, which are crucial for DNA replication and bacterial growth . Additionally, docking studies have revealed that this compound forms stable complexes with these enzymes, thereby inhibiting their function and leading to bacterial cell death .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. In human embryonic kidney cells (HEK-293), this compound has been found to be non-toxic, indicating its potential safety for therapeutic use . Furthermore, it influences cell signaling pathways by modulating the activity of kinases and other signaling proteins, which can lead to changes in gene expression and cellular metabolism . These effects are crucial for its potential application in treating diseases such as tuberculosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key enzymes and proteins. This compound inhibits the activity of DNA gyrase and DNA topoisomerase IV by forming stable complexes with these enzymes, thereby preventing DNA replication and bacterial growth . Additionally, it has been shown to modulate the activity of kinases involved in cell signaling pathways, leading to changes in gene expression and cellular metabolism . These molecular interactions are critical for its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its inhibitory effects on bacterial growth and enzyme activity, indicating its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tubercular activity with minimal adverse effects . At higher doses, some toxic effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its anti-tubercular activity. The compound interacts with enzymes such as DNA gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication . Additionally, it has been shown to affect metabolic flux and metabolite levels in Mycobacterium tuberculosis, further contributing to its inhibitory effects on bacterial growth . These interactions are crucial for its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound has been shown to accumulate in bacterial cells, where it exerts its inhibitory effects on DNA replication and enzyme activity . Additionally, it is distributed to different tissues in animal models, with higher concentrations observed in the liver and kidneys . These findings are important for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm of bacterial cells, where it interacts with DNA gyrase and DNA topoisomerase IV . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These localization patterns are essential for its inhibitory effects on bacterial growth and enzyme activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Pyrazine-2-carboxamide Core: The pyrazine-2-carboxamide core can be synthesized through the reaction of pyrazine-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the pyrazine-2-carboxamide with a piperazine derivative, often under basic conditions to facilitate nucleophilic substitution.
Attachment of the Thiophene Group: The thiophene-3-carbonyl group is attached via an acylation reaction, typically using thiophene-3-carbonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Alcohol derivatives of the thiophene-3-carbonyl group.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain bacterial or viral pathogens, making it a candidate for drug development. Its interactions with biological targets such as enzymes or receptors are of particular interest.
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, or specialty chemicals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to therapeutic effects such as antimicrobial activity or modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
N-(4-(thiophene-3-carbonyl)piperazin-1-yl)pyrazine-2-carboxamide: Lacks the ethyl linker, potentially altering its biological activity.
N-(2-(4-(benzoyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide: Contains a benzoyl group instead of a thiophene group, which may affect its chemical reactivity and biological properties.
N-(2-(4-(furan-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide: Features a furan ring instead of a thiophene ring, which could influence its pharmacokinetic properties.
Uniqueness
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride is unique due to the presence of the thiophene ring, which can confer distinct electronic and steric properties. This uniqueness may translate into specific interactions with biological targets, potentially leading to novel therapeutic applications.
特性
IUPAC Name |
N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S.ClH/c22-15(14-11-17-2-3-18-14)19-4-5-20-6-8-21(9-7-20)16(23)13-1-10-24-12-13;/h1-3,10-12H,4-9H2,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEWFXQUWMNQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=NC=CN=C2)C(=O)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
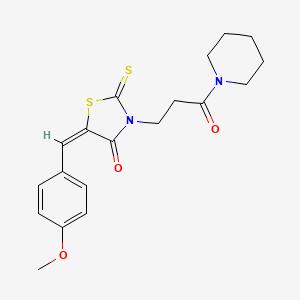
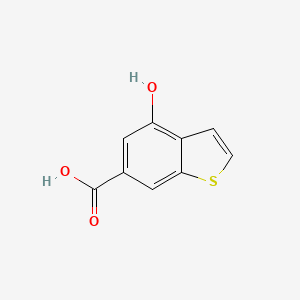
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2604815.png)



![7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)

![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2604827.png)
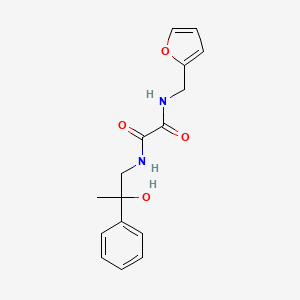

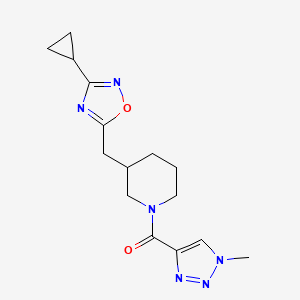
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2604833.png)
